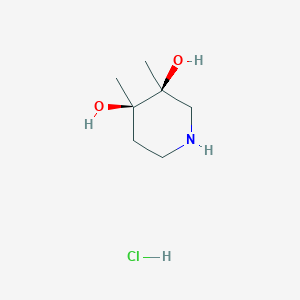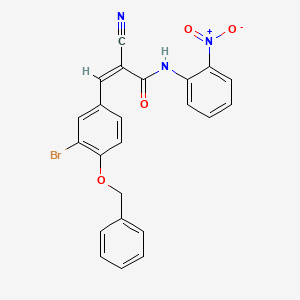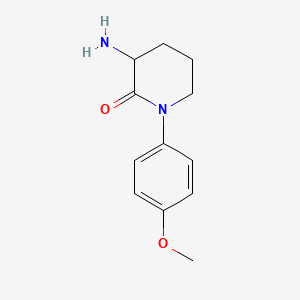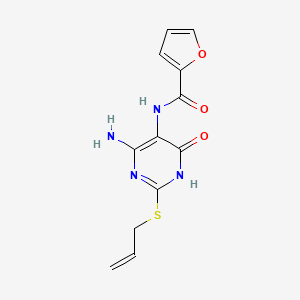
N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioyl-aryl-2-carboxamide derivatives, which may be structurally similar to the compound you’re interested in, have promising pharmacological properties . They are broadly used in the field of medicinal chemistry . Functional moieties such as carbonyl, thiocarbonyl, and amines are building blocks of many drugs .
Synthesis Analysis
In a related compound, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of commercially available furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine base and dry dichloromethane (DCM) to afford the product in an excellent yield .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
Some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated using techniques like X-ray diffraction, Nuclear Magnetic Resonance, and Density Functional Theory .Scientific Research Applications
Antiallergic Properties
A study conducted by Georgiev et al. (1987) explored the synthesis and antiallergic activity of a series of compounds, including those similar to N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide. These compounds showed potent antiallergic activity in rats, suggesting potential therapeutic applications in allergy treatment. The study highlights the structural characteristics contributing to their efficacy (Georgiev et al., 1987).
Metabolic Studies
Monteagudo et al. (2007) conducted a study using 19F-NMR spectroscopy in a drug-discovery program, which included analyzing compounds structurally related to this compound. The research focused on the metabolism and disposition of these compounds, revealing insights into their pharmacokinetic properties (Monteagudo et al., 2007).
Antibacterial and Antioxidant Activities
Rambabu et al. (2021) synthesized a new series of 6-oxo-1,6-dihydropyrimidin-5-carboxamides, closely related to the chemical . These compounds were characterized and evaluated for their in-vitro antibacterial and antioxidant activities. The study provides evidence of the potential use of these compounds in developing new antibacterial and antioxidant agents (Rambabu et al., 2021).
Antimicrobial Applications
Devarasetty et al. (2019) investigated a series of 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives for their antimicrobial properties. These compounds, similar in structure to this compound, showed promising antimicrobial activity against various bacteria and fungi, indicating their potential as novel antimicrobial agents (Devarasetty et al., 2019).
Antiprotozoal Properties
A study by Ismail et al. (2004) synthesized compounds structurally related to this compound and evaluated them for their antiprotozoal properties. The research demonstrated the compounds' effectiveness against various protozoal infections, providing a basis for their use in treating protozoal diseases (Ismail et al., 2004).
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds have been known to exhibit various therapeutic advantages .
Biochemical Pathways
Furan-containing compounds have been known to exhibit various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
properties
IUPAC Name |
N-(4-amino-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-2-6-20-12-15-9(13)8(11(18)16-12)14-10(17)7-4-3-5-19-7/h2-5H,1,6H2,(H,14,17)(H3,13,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDXJNARGMTBJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2357620.png)
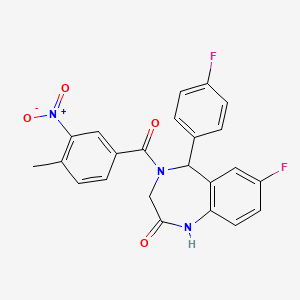
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B2357623.png)
![2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2357624.png)
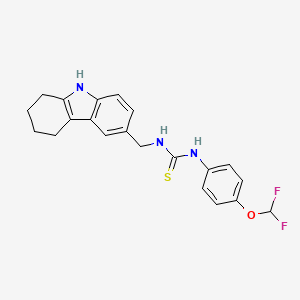

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2357630.png)


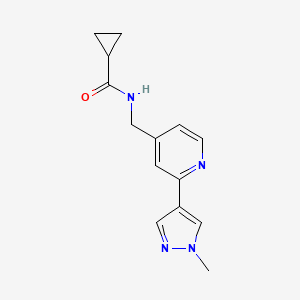
![N-(5-chloro-2-methoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2357638.png)
